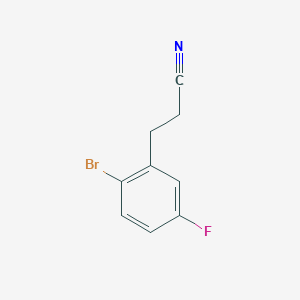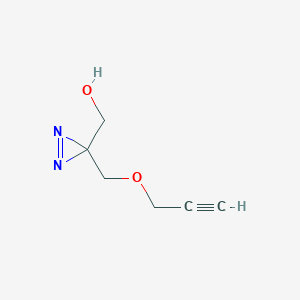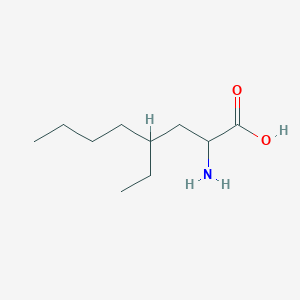
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol . This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride typically involves the reaction of 4-methylpentanol with butane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to monitor and control the reaction parameters, ensuring consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts .
Aplicaciones Científicas De Investigación
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride involves the interaction of the sulfonyl chloride group with nucleophiles. This interaction leads to the formation of covalent bonds with the nucleophilic sites on target molecules, resulting in the modification of their chemical structure and properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
Butane-1-sulfonyl chloride: A simpler analog with similar reactivity but lacking the 4-methylpentyl group.
Methanesulfonyl chloride: Another sulfonyl chloride compound with a smaller alkyl group, used in similar applications.
Ethanesulfonyl chloride: Similar to methanesulfonyl chloride but with an ethyl group, offering different reactivity and properties.
Uniqueness
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride is unique due to the presence of the 4-methylpentyl group, which imparts specific steric and electronic effects. These effects influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C10H21ClO3S |
|---|---|
Peso molecular |
256.79 g/mol |
Nombre IUPAC |
4-(4-methylpentoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-10(2)6-5-8-14-7-3-4-9-15(11,12)13/h10H,3-9H2,1-2H3 |
Clave InChI |
YLUDLJRKTZXZKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)
